Cas no 116833-33-1 (N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine)

N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine is a heterocyclic compound featuring a tetrazole ring linked to a dimethylaminoethyl moiety. This structure imparts unique chemical properties, including strong electron-withdrawing characteristics from the tetrazole group and basicity from the tertiary amine. The compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate or ligand. Its stability under various conditions and ability to participate in diverse synthetic transformations make it valuable for designing biologically active molecules. The balanced polarity of the molecule enhances solubility in both organic and aqueous media, facilitating its use in multi-step synthesis.
N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine structure
116833-33-1 structure
Product Name:N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine
CAS No:116833-33-1
MF:C4H9N5
MW:127.147759199142
MDL:MFCD13188599
CID:1206451
PubChem ID:14787295
Update Time:2025-06-08

N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine
    • N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine(SALTDATA: FREE)
    • dimethyl(1H-1,2,3,4-tetrazol-5-ylmethyl)amine
    • AKOS006334757
    • MFCD13188599
    • 116833-33-1
    • BS-37092
    • N,N-dimethyl-1-(2H-tetrazol-5-yl)methanamine
    • CS-0441571
    • N,N-dimethyl-1-(1H-tetrazol-5-yl)methanamine(SALTDATA
    • SCHEMBL9657382
    • N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine
    • MDL: MFCD13188599
    • Inchi: 1S/C4H9N5/c1-9(2)3-4-5-7-8-6-4/h3H2,1-2H3,(H,5,6,7,8)
    • InChI Key: ZUBNCFGBAKTASH-UHFFFAOYSA-N
    • SMILES: N(C)(C)CC1N=NNN=1

Computed Properties

  • Exact Mass: 127.08579531g/mol
  • Monoisotopic Mass: 127.08579531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 57.7Ų

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N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:116833-33-1)N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine
Order Number:A1104102
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:40
Price ($):226.0
Email:sales@amadischem.com

Additional information on N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine

Professional Introduction to N,N-Dimethyl-1-(1H-Tetrazol-5-yl)methanamine (CAS No. 116833-33-1)

N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine, a compound with the chemical identifier CAS No. 116833-33-1, represents a significant area of interest in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both dimethylamino and tetrazole moieties in its molecular structure imparts distinct chemical and pharmacological properties, making it a valuable candidate for further exploration.

The tetrazole ring, a heterocyclic structure containing four nitrogen atoms, is known for its versatility in medicinal chemistry. Its incorporation into the molecular framework of N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine contributes to its stability and reactivity, which are crucial factors in drug design. Recent studies have highlighted the tetrazole scaffold's role in enhancing binding affinity and selectivity, making it an attractive component for the development of small-molecule drugs.

On the other hand, the dimethylamino group introduces basicity to the molecule, which can influence its interaction with biological targets. This feature is particularly important in the design of drugs that require specific binding to acidic or positively charged residues on their targets. The combination of these two functional groups in N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine suggests a multifaceted approach to drug development, where both steric and electronic properties are optimized for maximum efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of molecules like N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine with greater accuracy. These computational tools have been instrumental in identifying potential lead compounds for various therapeutic indications. For instance, molecular docking studies have shown that this compound exhibits promising interactions with enzymes and receptors involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological potential, N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine has been investigated for its role in chemical synthesis. The tetrazole moiety serves as a versatile handle for further functionalization, allowing chemists to explore diverse derivatives with tailored properties. This flexibility has been exploited in the synthesis of complex molecules that mimic natural products or designed scaffolds with enhanced biological activity.

The compound's stability under various conditions has also been a focus of research. Studies have demonstrated that N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine maintains its structural integrity under both acidic and basic conditions, which is crucial for its formulation as a drug or intermediate. This stability ensures that the compound can be stored and handled efficiently without significant degradation, thereby improving its practicality in industrial applications.

Furthermore, the environmental impact of using N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine has been considered in recent research. Efforts have been made to develop synthetic routes that minimize waste and reduce energy consumption, aligning with green chemistry principles. These sustainable approaches not only make the production process more environmentally friendly but also contribute to cost reduction and scalability.

The potential applications of N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique chemical properties make it a candidate for developing new pesticides or specialty chemicals that require specific reactivity profiles. Additionally, the tetrazole moiety has been explored in materials science for its ability to form coordination complexes with metal ions, which can be used in catalysis or as sensors.

As research continues to uncover new uses for N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine, collaborations between academic institutions and industry partners will be essential to translate laboratory findings into practical applications. These partnerships can facilitate the rapid development of novel compounds and ensure that they reach the market efficiently.

In conclusion, N,N-Dimethyl-1-(1H-tetrazol-5-yl)methanamine (CAS No. 116833-33-1) is a compound with significant potential across multiple domains of chemistry and biology. Its unique structural features, combined with recent advancements in synthetic and computational methods, make it a promising candidate for future research and development. As scientists continue to explore its capabilities, new applications and innovations are likely to emerge, further solidifying its importance in the scientific community.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:116833-33-1)N,n-dimethyl-1-(1h-tetrazol-5-yl)methanamine
A1104102
Purity:99%
Quantity:5g
Price ($):226.0
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